molecular formula C17H19NO2 B5235630 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate

7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate

Katalognummer B5235630
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: NPTWDJUPJPABMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate, also known as FKI-1, is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential therapeutic applications due to its unique structure and mechanism of action. In

Wirkmechanismus

7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate works by inhibiting the activity of protein kinases, specifically cyclin-dependent kinases (CDKs). CDKs are involved in cell cycle regulation and have been shown to be overactive in cancer cells. By inhibiting CDK activity, this compound can halt the growth of cancer cells. This compound has also been shown to inhibit the activity of glycogen synthase kinase 3 beta (GSK3β), which is involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In neurodegenerative diseases, this compound can inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are involved in the development of these diseases. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), which is involved in the inflammatory response.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate is its relatively simple synthesis method, which allows for easy scaling up for larger quantities. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of research is the potential use of this compound in combination with other anti-cancer or neuroprotective agents to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other diseases.

Synthesemethoden

The synthesis of 7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate involves the reaction of 2,6-dimethoxyphenylacetic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of trifluoroacetic anhydride. This reaction results in the formation of this compound as a white solid with a purity of over 95%. The synthesis of this compound is relatively simple and can be easily scaled up for larger quantities.

Wissenschaftliche Forschungsanwendungen

7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline trifluoroacetate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.

Eigenschaften

IUPAC Name

7-(2,6-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-19-15-4-3-5-16(20-2)17(15)13-7-6-12-8-9-18-11-14(12)10-13/h3-7,10,18H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTWDJUPJPABMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC3=C(CCNC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.